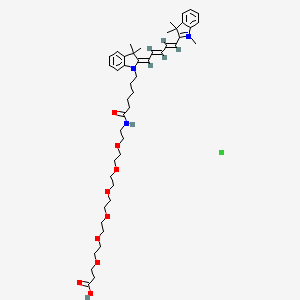

Cy5-PEG6-acid

Description

Properties

Molecular Formula |

C47H68ClN3O9 |

|---|---|

Molecular Weight |

854.5 g/mol |

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid chloride |

InChI |

InChI=1S/C47H67N3O9.ClH/c1-46(2)38-16-11-13-18-40(38)49(5)42(46)20-8-6-9-21-43-47(3,4)39-17-12-14-19-41(39)50(43)25-15-7-10-22-44(51)48-24-27-55-29-31-57-33-35-59-37-36-58-34-32-56-30-28-54-26-23-45(52)53;/h6,8-9,11-14,16-21H,7,10,15,22-37H2,1-5H3,(H-,48,51,52,53);1H |

InChI Key |

RKXHCQAKWSZSPM-UHFFFAOYSA-N |

Appearance |

Solid powder |

Purity |

>96% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Cy5-PEG6-acid |

Origin of Product |

United States |

Foundational & Exploratory

Cy5-PEG6-acid: A Comprehensive Technical Guide for Researchers

An in-depth examination of the chemical structure, properties, and applications of the fluorescent dye Cy5-PEG6-acid, tailored for researchers, scientists, and professionals in drug development.

Cy5-PEG6-acid is a versatile far-red fluorescent dye that has become an invaluable tool in various life science and drug development applications. Its unique combination of a bright, photostable cyanine (B1664457) dye, a flexible polyethylene (B3416737) glycol (PEG) spacer, and a reactive carboxylic acid group makes it highly suitable for the fluorescent labeling of a wide range of biomolecules. This guide provides a detailed overview of its chemical and physical properties, spectroscopic characteristics, and a comprehensive protocol for its use in bioconjugation.

Core Properties and Chemical Structure

Cy5-PEG6-acid, also known as Cy5-PEG6-COOH, is characterized by a Cyanine 5 (Cy5) fluorophore linked to a six-unit polyethylene glycol (PEG) spacer, terminating in a carboxylic acid functional group. The Cy5 core provides the molecule with its potent fluorescent properties in the far-red region of the spectrum, which is advantageous for biological imaging due to reduced autofluorescence from cells and tissues.[1] The PEG6 spacer is hydrophilic, enhancing the water solubility of the dye and the resulting conjugate.[1] Furthermore, this spacer acts as a flexible linker, minimizing steric hindrance between the dye and the labeled biomolecule, thereby helping to preserve the biomolecule's natural function.[1]

The terminal carboxylic acid group is the reactive handle for conjugation. It can be activated to form a stable amide bond with primary amine groups present on biomolecules such as proteins, peptides, and amine-modified nucleic acids.[1]

Chemical Structure:

Caption: Chemical structure of Cy5-PEG6-acid.

Physicochemical and Spectroscopic Properties

The quantitative properties of Cy5-PEG6-acid are crucial for its effective use in experimental design and data analysis. These properties are summarized in the tables below.

Table 1: Physicochemical Properties of Cy5-PEG6-acid

| Property | Value | Reference(s) |

| Chemical Formula | C₄₇H₆₈ClN₃O₉ | [2] |

| Molecular Weight | ~854.5 g/mol | |

| Purity | ≥96% | |

| Solubility | Water, DMSO, DMF, DCM | |

| Storage Conditions | -20°C, protected from light and moisture |

Table 2: Spectroscopic Properties of Cy5-PEG6-acid

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~646-649 nm | |

| Emission Maximum (λem) | ~662-667 nm | |

| Molar Extinction Coefficient (ε) | ~232,000 - 250,000 M⁻¹cm⁻¹ | |

| Quantum Yield (Φ) | ~0.20 (for Cy5 in aqueous buffer) | |

| Recommended Laser Lines | 633 nm, 647 nm |

Applications in Research and Development

The properties of Cy5-PEG6-acid make it a valuable reagent for a multitude of applications, including:

-

Bioconjugation: The primary application is the covalent labeling of proteins, antibodies, peptides, and other biomolecules for their subsequent detection and tracking.

-

Fluorescence Microscopy: Its bright far-red emission enables high-resolution imaging with an excellent signal-to-noise ratio.

-

Flow Cytometry: The dye's compatibility with common laser lines makes it suitable for the analysis and sorting of labeled cells.

-

In Vivo Imaging: The far-red emission allows for deeper tissue penetration and reduced background signal in animal models.

-

ELISA and Western Blotting: Labeled antibodies can be used as detection reagents in these and other immunoassays.

Experimental Protocol: Protein Labeling with Cy5-PEG6-acid

This section provides a detailed, two-step protocol for the covalent conjugation of Cy5-PEG6-acid to a protein via its primary amine groups. This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid group and N-hydroxysulfosuccinimide (sulfo-NHS) to create a more stable amine-reactive intermediate.

Materials and Reagents

-

Protein to be labeled (in an amine-free buffer, e.g., MES or PBS)

-

Cy5-PEG6-acid

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

-

Conjugation Buffer (e.g., 0.1 M Phosphate Buffer, pH 7.2-8.0)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) for purification

-

Spectrophotometer

Experimental Workflow Diagram

Caption: Experimental workflow for protein conjugation with Cy5-PEG6-acid.

Step-by-Step Procedure

Part 1: Activation of Cy5-PEG6-acid

-

Prepare Reagents: Allow all reagents to come to room temperature before use. Prepare fresh solutions of EDC and sulfo-NHS in Activation Buffer immediately before starting the reaction. A typical concentration is 10 mg/mL for each.

-

Dissolve Dye: Dissolve Cy5-PEG6-acid in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

-

Activation Reaction: In a microcentrifuge tube, combine the Cy5-PEG6-acid stock solution with the freshly prepared EDC and sulfo-NHS solutions. A 2- to 10-fold molar excess of EDC and sulfo-NHS over the dye is recommended. Incubate the mixture for 15 minutes at room temperature.

Part 2: Conjugation to Protein

-

Protein Preparation: The protein to be labeled should be at a concentration of 2-10 mg/mL in an amine-free buffer. If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into an appropriate buffer like PBS or MES.

-

Adjust pH: For the conjugation reaction, the pH should be between 7.2 and 8.0 to ensure that the primary amines on the protein are deprotonated and available for reaction. Adjust the pH of the protein solution with the Conjugation Buffer if necessary.

-

Conjugation Reaction: Add the activated Cy5-PEG6-acid mixture to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10-20 moles of dye per mole of protein is often used. Incubate the reaction for 2 hours at room temperature with gentle stirring, protected from light.

-

Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM. This will consume any unreacted dye. Incubate for an additional 15 minutes at room temperature.

Logical Diagram of the Two-Step EDC/Sulfo-NHS Coupling Chemistry

Caption: Two-step EDC/sulfo-NHS activation and conjugation of Cy5-PEG6-acid.

Part 3: Purification and Analysis

-

Purification: The labeled protein conjugate must be separated from the unreacted dye and reaction byproducts. Size-exclusion chromatography (SEC) is the most common method.

-

Equilibrate an SEC column (e.g., G-25) with your desired storage buffer (e.g., PBS).

-

Apply the quenched reaction mixture to the column.

-

The larger protein conjugate will elute first, while the smaller, unconjugated dye molecules will be retained and elute later.

-

Collect the colored fractions corresponding to the labeled protein.

-

-

Analysis and Calculation of Degree of Labeling (DOL): The DOL is the average number of dye molecules per protein molecule. It can be determined spectrophotometrically.

-

Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5 (~650 nm, A_max).

-

Calculate the concentration of the dye using the Beer-Lambert law (A = εcl) with the molar extinction coefficient of Cy5.

-

Correct the A₂₈₀ reading for the absorbance of the dye at 280 nm. The correction factor (CF) for Cy5 is approximately 0.04-0.05.

-

Corrected A₂₈₀ = A₂₈₀ - (A_max × CF)

-

-

Calculate the concentration of the protein using the corrected A₂₈₀ and the molar extinction coefficient of the protein.

-

The DOL is the molar ratio of the dye to the protein.

DOL = [Dye Concentration] / [Protein Concentration]

-

An optimal DOL is typically between 2 and 7, though this can vary depending on the protein and application. Over-labeling can lead to fluorescence quenching and may affect protein function.

By following this comprehensive guide, researchers can effectively utilize Cy5-PEG6-acid for the fluorescent labeling of biomolecules, enabling a wide range of sensitive and specific detection and imaging applications.

References

Cy5-PEG6-acid excitation and emission spectra

An In-Depth Technical Guide to Cy5-PEG6-acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cy5-PEG6-acid, a versatile fluorescent probe combining the far-red emitting cyanine (B1664457) 5 (Cy5) dye with a flexible six-unit polyethylene (B3416737) glycol (PEG) linker terminating in a carboxylic acid. This molecule is engineered for stable bioconjugation, offering enhanced solubility and reduced steric hindrance in a variety of fluorescence-based applications.

Core Properties and Structure

Cy5-PEG6-acid consists of three key components:

-

Cy5 Fluorophore : A synthetic cyanine dye known for its high molar extinction coefficient, good photostability, and intense fluorescence in the far-red region of the spectrum. Its emission profile is advantageous for biological applications as it minimizes interference from cellular autofluorescence.[1]

-

PEG6 Spacer : A hydrophilic six-unit polyethylene glycol linker. This spacer improves the water solubility of the hydrophobic Cy5 dye and provides a flexible arm that separates the fluorophore from its conjugation target. This separation is critical for minimizing steric hindrance and preserving the biological activity of the labeled molecule.

-

Carboxylic Acid Group : A terminal reactive group that enables covalent attachment to primary amines on biomolecules (e.g., lysine (B10760008) residues in proteins, amine-modified oligonucleotides) through the formation of a stable amide bond. This reaction is typically mediated by carbodiimide (B86325) chemistry.

Spectral Characteristics

The core spectral properties of Cy5-PEG6-acid are dictated by the Cy5 fluorophore. The PEG linker and terminal acid group do not significantly alter its excitation and emission profile. The key quantitative spectral data for Cy5 are summarized below.

| Parameter | Value | Notes |

| Excitation Maximum (λex) | ~649 nm | Can be efficiently excited by 633 nm and 647 nm laser lines.[2] |

| Emission Maximum (λem) | ~667 nm | Emits in the far-red region of the spectrum.[2] |

| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | Indicates a high probability of light absorption.[2][3] |

| Fluorescence Quantum Yield (Φ) | ~0.2 - 0.27 | Represents a good efficiency of converting absorbed photons into emitted fluorescence.[2][4] |

Note: Spectral properties can be influenced by the local environment, including solvent polarity and the nature of the conjugated biomolecule.[3]

Experimental Protocols

Protocol 1: Measurement of Excitation and Emission Spectra

This protocol outlines the general procedure for characterizing the spectral properties of Cy5-PEG6-acid or its conjugates using a fluorescence spectrophotometer.

A. Materials

-

Cy5-PEG6-acid

-

Spectroscopy-grade solvent (e.g., Phosphate-Buffered Saline (PBS), Methanol)

-

Quartz cuvette

-

Fluorescence spectrophotometer

B. Methodology

-

Sample Preparation : Prepare a dilute solution of Cy5-PEG6-acid in the desired solvent. The concentration should be low enough to avoid inner filter effects (typically resulting in an absorbance < 0.1 at the excitation maximum).

-

Instrument Setup :

-

Turn on the instrument's light source (e.g., Xenon arc lamp) and allow it to stabilize.

-

Set the excitation and emission slit widths. Narrower slits (e.g., 2-5 nm) provide higher spectral resolution, while wider slits (e.g., 10 nm) increase signal intensity.

-

-

Emission Spectrum Acquisition :

-

Set the excitation monochromator to the dye's absorption maximum (~649 nm).

-

Scan the emission monochromator across a wavelength range that includes the expected emission peak (e.g., 655 nm to 750 nm).

-

The resulting plot of fluorescence intensity versus emission wavelength is the emission spectrum.

-

-

Excitation Spectrum Acquisition :

-

Set the emission monochromator to the dye's emission maximum (~667 nm).

-

Scan the excitation monochromator across a wavelength range that includes the expected absorption peak (e.g., 550 nm to 660 nm).

-

The resulting plot of fluorescence intensity versus excitation wavelength is the excitation spectrum, which should closely resemble the absorbance spectrum.

-

Protocol 2: Bioconjugation of Cy5-PEG6-acid to a Primary Amine

The carboxylic acid on Cy5-PEG6-acid must first be activated to a more reactive intermediate (an NHS ester) to efficiently label primary amines on biomolecules like proteins or peptides. This is a common and robust two-step, one-pot reaction.[5][6]

A. Materials

-

Cy5-PEG6-acid

-

Biomolecule with primary amines (e.g., antibody, peptide)

-

Activation Buffer : 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0

-

Coupling Buffer : 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-8.0

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-Hydroxysulfosuccinimide)

-

Anhydrous DMSO or DMF

-

Quenching Buffer : 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine

-

Purification system (e.g., Sephadex G-25 desalting column, dialysis)

B. Methodology

-

Reagent Preparation :

-

Dissolve the amine-containing biomolecule in Coupling Buffer.

-

Dissolve Cy5-PEG6-acid in a small amount of anhydrous DMSO or DMF before diluting into the Activation Buffer.

-

Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use, as EDC is moisture-sensitive and hydrolyzes quickly.[5]

-

-

Step 1: Activation of Cy5-PEG6-acid :

-

In a reaction tube, combine the dissolved Cy5-PEG6-acid with a molar excess of EDC (e.g., 10-fold) and Sulfo-NHS (e.g., 5-fold) in Activation Buffer. The acidic pH of the MES buffer is optimal for the EDC reaction.[7][8]

-

Incubate the mixture for 15-30 minutes at room temperature to form the amine-reactive Sulfo-NHS ester.

-

-

Step 2: Conjugation to Biomolecule :

-

Add the activated Cy5-PEG6-acid mixture to the biomolecule solution. The pH of the final reaction should be between 7.2 and 8.0 for efficient coupling to the primary amine. If necessary, adjust the pH by adding Coupling Buffer.

-

Incubate for 2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.

-

-

Quenching and Purification :

-

Stop the reaction by adding Quenching Buffer to consume any unreacted NHS ester. Incubate for 15-30 minutes.

-

Purify the labeled biomolecule from excess dye and reaction byproducts using a desalting column, dialysis, or another appropriate chromatographic method.

-

Visualized Workflows and Applications

Bioconjugation Workflow

The following diagram illustrates the key steps involved in labeling a biomolecule with Cy5-PEG6-acid using the EDC/NHS chemistry described above.

Caption: Workflow for covalent labeling of primary amines using Cy5-PEG6-acid.

Application in a Cellular Signaling Pathway

Cy5-labeled biomolecules are frequently used to visualize and track molecular interactions in biological systems. This diagram shows a simplified model of how a Cy5-labeled ligand can be used to study receptor trafficking.

Caption: Visualizing receptor-mediated endocytosis with a Cy5-labeled ligand.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. FluoroFinder [app.fluorofinder.com]

- 3. benchchem.com [benchchem.com]

- 4. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 6. researchgate.net [researchgate.net]

- 7. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - UK [thermofisher.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

Unveiling the Photophysical Properties of Cy5-PEG6-acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum yield and related photophysical properties of Cy5-PEG6-acid, a widely utilized far-red fluorescent dye. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility and minimizes steric hindrance, making it an ideal candidate for bioconjugation. This document details the quantitative photophysical data, outlines a standard experimental protocol for quantum yield determination, and presents a visual workflow for a typical bioconjugation application.

Photophysical Data of Cy5 and its Derivatives

The photophysical properties of Cy5-PEG6-acid are primarily determined by the core Cy5 fluorophore. The PEG linker is designed to improve solubility and reduce interactions with the conjugated biomolecule, and as such, has a minimal effect on the quantum yield. The following table summarizes the key quantitative data for Cy5 and its common derivatives.

| Property | Value | References |

| Quantum Yield (Φ) | ~0.2 | [1][2][3][4] |

| Excitation Maximum (λex) | ~649 nm | [1] |

| Emission Maximum (λem) | ~667 nm | |

| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | |

| Reactive Group | Carboxylic Acid | |

| Spacer Arm | 6-unit Polyethylene Glycol (PEG6) |

Experimental Protocol: Determination of Fluorescence Quantum Yield

The fluorescence quantum yield of a fluorophore is a measure of the efficiency of photon emission after photon absorption. It is typically determined by a comparative method, using a well-characterized fluorescent standard.

Objective: To determine the fluorescence quantum yield of Cy5-PEG6-acid relative to a standard fluorophore.

Materials:

-

Cy5-PEG6-acid

-

Standard fluorophore with a known quantum yield in the far-red region (e.g., Cresyl Violet or another well-characterized cyanine (B1664457) dye)

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

High-purity solvent (e.g., phosphate-buffered saline (PBS) or ethanol, depending on the standard)

-

Cuvettes for absorbance and fluorescence measurements

Methodology:

-

Preparation of Solutions:

-

Prepare a series of dilute solutions of both the Cy5-PEG6-acid (sample) and the standard in the chosen solvent.

-

The concentrations should be adjusted to have an absorbance in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.

-

-

Absorbance Measurements:

-

Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the excitation wavelength that will be used for the fluorescence measurements.

-

-

Fluorescence Measurements:

-

Using the spectrofluorometer, record the fluorescence emission spectrum of each solution. The excitation wavelength should be the same for both the sample and the standard.

-

The emission spectra should be corrected for the wavelength-dependent sensitivity of the detector.

-

-

Data Analysis:

-

Integrate the area under the corrected fluorescence emission spectrum for both the sample and the standard.

-

The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)²

Where:

-

Φ_std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

-

-

Validation:

-

Repeat the measurements with multiple concentrations to ensure the linearity of the relationship between fluorescence intensity and absorbance.

-

Bioconjugation Workflow with Cy5-PEG6-acid

Cy5-PEG6-acid is frequently used to label biomolecules containing primary amine groups, such as proteins and antibodies. The carboxylic acid group is activated to form a reactive ester, which then couples with the amine to form a stable amide bond. The following diagram illustrates this typical experimental workflow.

Caption: Workflow for labeling a biomolecule with Cy5-PEG6-acid.

References

The Strategic Advantage of PEGylation: A Technical Guide to the Role of the PEG6 Linker in Cy5 Fluorescent Dyes

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern molecular biology and diagnostics, the precision and clarity of fluorescent labeling are paramount. Cyanine (B1664457) 5 (Cy5), a far-red fluorescent dye, is a cornerstone of these applications due to its high extinction coefficient and emission profile that minimizes background autofluorescence from biological samples. However, the performance of Cy5 can be significantly enhanced through strategic chemical modification. This in-depth technical guide explores the critical role of the hexaethylene glycol (PEG6) linker in augmenting the properties of Cy5 dyes, thereby optimizing their utility in sensitive and robust bioassays.

The Core Function of the PEG6 Linker

The incorporation of a PEG6 linker between the Cy5 fluorophore and a reactive moiety (such as an N-hydroxysuccinimide, or NHS, ester) is a key engineering design that addresses several intrinsic challenges associated with fluorescent labeling of biomolecules. This flexible, hydrophilic spacer profoundly influences the dye's solubility, biocompatibility, and photophysical behavior.

The primary advantages conferred by the PEG6 linker include:

-

Enhanced Hydrophilicity and Solubility: Many organic fluorophores, including Cy5, are inherently hydrophobic. This can lead to aggregation and poor solubility in aqueous buffers, resulting in unreliable and non-reproducible experimental outcomes. The highly hydrophilic nature of the PEG6 linker significantly improves the water solubility of the Cy5 conjugate, preventing aggregation and ensuring consistent performance.[1]

-

Reduced Non-Specific Binding: The PEG linker creates a hydration shell around the dye, effectively shielding the hydrophobic Cy5 core. This steric hindrance minimizes non-specific interactions with proteins and cell membranes, leading to a substantial reduction in background signal and a corresponding increase in the signal-to-noise ratio in imaging and detection assays.[1]

-

Minimized Fluorescence Quenching: Fluorophores in close proximity to each other or to a biomolecule surface can experience self-quenching, which diminishes the fluorescence signal. The PEG6 linker introduces a physical spacer that distances the Cy5 dye from the conjugated biomolecule and from other nearby fluorophores, thereby mitigating quenching effects and preserving the dye's brightness.

-

Improved Biocompatibility and Stability: PEGylation is a well-established method for enhancing the in vivo stability of biomolecules. By attaching a PEG linker, the Cy5 conjugate is better protected from enzymatic degradation and can exhibit reduced immunogenicity, which is particularly crucial for in vivo imaging and drug delivery applications.

-

Increased Flexibility and Accessibility: The flexible nature of the PEG6 chain provides the attached Cy5 fluorophore with greater rotational freedom. This can improve the accessibility of the conjugated biomolecule (e.g., an antibody) to its target and minimizes potential steric hindrance that could interfere with biological interactions.

Quantitative Data Presentation

The selection of a fluorescent probe is often guided by its photophysical properties. The following table summarizes key spectroscopic parameters for Cy5 with and without a PEG linker. It is important to note that direct side-by-side experimental comparisons under identical conditions are not always available; the data presented here is a compilation from various sources.

| Spectroscopic Property | Non-PEGylated Cy5-NHS Ester | Cy5 with PEG Linker |

| Excitation Maximum (λex) | ~646 - 649 nm | ~646 - 650 nm[1][2] |

| Emission Maximum (λem) | ~662 - 671 nm | ~662 - 691 nm[1] |

| Molar Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ | ~107,000 - 250,000 M⁻¹cm⁻¹ |

| Quantum Yield (Φ) | ~0.2 in aqueous solution | A similar PEGylated Cy5 derivative was reported to have a quantum yield of 0.07. |

| Fluorescence Lifetime (τ) | ~1.0 ns in aqueous solution | Not explicitly reported for Cy5-PEG6, but the lifetime of Cy5.5 attached to antibodies has been measured at ~1.7-2.5 ns in different biological environments. |

| Solubility | Soluble in organic solvents (DMSO, DMF); limited water solubility. | Enhanced aqueous solubility due to the hydrophilic PEG linker. |

Note: The molar extinction coefficient and quantum yield can be influenced by the specific PEG linker and the surrounding microenvironment. While some data suggests a potential decrease in quantum yield with PEGylation, the practical benefits of increased solubility and reduced non-specific binding often lead to superior performance in biological applications.

Experimental Protocols

General Protocol for Antibody Conjugation with Cy5-PEG6-NHS Ester

This protocol outlines the steps for labeling an antibody with a Cy5-PEG6-NHS ester.

Materials:

-

Antibody (or other protein) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

-

Cy5-PEG6-NHS ester

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

1 M Sodium Bicarbonate (pH 8.5-9.5)

-

Desalting column (e.g., Sephadex G-25)

-

Reaction tubes

-

Pipettes

Procedure:

-

Prepare the Antibody Solution:

-

Dissolve the antibody in an amine-free buffer such as PBS. The presence of primary amines (e.g., from Tris or glycine) will compete with the antibody for reaction with the NHS ester.

-

Adjust the pH of the antibody solution to 8.5-9.5 by adding a small volume of 1 M sodium bicarbonate. This slightly alkaline pH is optimal for the reaction between the NHS ester and primary amines on the antibody.

-

The recommended antibody concentration is typically 2-10 mg/mL to ensure efficient labeling.

-

-

Prepare the Cy5-PEG6-NHS Ester Stock Solution:

-

Allow the vial of Cy5-PEG6-NHS ester to warm to room temperature before opening to prevent moisture condensation, which can hydrolyze the reactive NHS ester.

-

Immediately before use, dissolve the Cy5-PEG6-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

-

-

Conjugation Reaction:

-

Add a calculated amount of the Cy5-PEG6-NHS ester stock solution to the antibody solution. A molar excess of the dye (typically 10-20 fold) is used to achieve an optimal degree of labeling.

-

Gently mix the reaction solution by pipetting up and down or by gentle vortexing.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Purification of the Conjugate:

-

Remove unreacted dye and byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS.

-

Collect the fractions containing the labeled antibody, which will typically be the first colored fractions to elute.

-

-

Characterization and Storage:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).

-

Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a carrier protein (e.g., 0.1% BSA) and storing at -20°C or -80°C.

-

Synthesis of Cy5-PEG6-NHS Ester

While detailed, step-by-step synthesis protocols for proprietary reagents like Cy5-PEG6-NHS ester are often not publicly available, the general synthetic strategy involves the coupling of a Cy5 derivative containing a carboxylic acid with a PEG6 linker that has a terminal amine on one end and a protected hydroxyl or amine on the other. The terminal group is then deprotected and reacted with N,N'-Disuccinimidyl carbonate (DSC) or a similar reagent to form the NHS ester. A key step is the condensation of a malondialdehyde derivative with substituted indolenine precursors to form the cyanine dye core.

Visualizing Workflows and Pathways

Experimental Workflow for FRET-based Immunoassay

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions. A Cy5-PEG6 conjugate can serve as an excellent acceptor in a FRET pair with a suitable donor fluorophore (e.g., Cy3). The PEG6 linker helps to maintain an optimal distance and orientation for efficient energy transfer upon binding of the target analyte.

Caption: Workflow for a FRET-based immunoassay using a Cy5-PEG6 labeled antibody as the acceptor.

Workflow for Super-Resolution Microscopy (dSTORM)

In direct Stochastic Optical Reconstruction Microscopy (dSTORM), Cy5 is a commonly used fluorophore due to its ability to be photoswitched between a fluorescent "on" state and a dark "off" state. The PEG6 linker can improve the photostability and blinking characteristics of the dye, which are critical for high-quality super-resolution imaging.

References

A Technical Guide to Cy5-PEG6-acid for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of Cy5-PEG6-acid, a versatile fluorescent labeling reagent, and its application in bioconjugation. We will delve into its chemical and physical properties, provide detailed experimental protocols for its use, and explore the critical role of its components in advanced biological research and drug development.

Core Concepts: Understanding Cy5-PEG6-acid

Cy5-PEG6-acid is a molecule composed of three key functional parts: the Cy5 fluorophore, a six-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid group. This combination makes it a powerful tool for covalently attaching a bright, far-red fluorescent label to a wide range of biomolecules.

-

Cy5 (Cyanine5): A member of the cyanine (B1664457) dye family, Cy5 is a bright and photostable fluorophore that excites at approximately 649 nm and emits at around 667 nm.[1] Its emission in the far-red spectrum is particularly advantageous for biological imaging due to reduced autofluorescence from cells and tissues.

-

PEG6 (Polyethylene Glycol, 6 units): The PEG spacer is a flexible, hydrophilic chain of six repeating ethylene (B1197577) glycol units. This linker plays a crucial role in the overall performance of the conjugate. Its primary benefits include:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the water solubility of the often hydrophobic Cy5 dye and the resulting conjugate.[2][3]

-

Reduced Steric Hindrance: The flexible spacer arm minimizes steric hindrance, allowing for more efficient conjugation to sterically hindered sites on biomolecules.[2]

-

Improved Stability and Reduced Immunogenicity: PEGylation, the process of attaching PEG chains, can shield the labeled biomolecule from enzymatic degradation and reduce its immunogenicity, which is particularly important for in vivo applications.[2][3][4]

-

-

Carboxylic Acid Group (-COOH): This terminal functional group is the reactive handle for conjugation. It can be activated to form a stable amide bond with primary amine groups (-NH2) present on biomolecules such as proteins (at the N-terminus and on lysine (B10760008) residues), amine-modified oligonucleotides, and other amine-containing molecules.[1]

Quantitative Data

The following tables summarize the key quantitative properties of Cy5-PEG6-acid and the Cy5 fluorophore.

Table 1: Physicochemical Properties of Cy5-PEG6-acid

| Property | Value | Reference |

| Molecular Weight | ~854.5 g/mol | [1] |

| Purity | ≥96% | [1] |

| Solubility | Water, DMSO, DMF | [5] |

| Storage Conditions | -20°C, protected from light and moisture | [1] |

Table 2: Spectroscopic Properties of Cy5

| Property | Value | Reference |

| Excitation Maximum (λex) | ~649 nm | [1] |

| Emission Maximum (λem) | ~667 nm | [1] |

| Molar Extinction Coefficient (ε) at ~646 nm | ~232,000 cm⁻¹M⁻¹ | [5] |

| Fluorescence Quantum Yield (Φ) | ~0.28 - 0.42 (conjugated to PNA) | [6] |

Experimental Protocols

General Workflow for Bioconjugation

The overall process of labeling a biomolecule with Cy5-PEG6-acid involves the activation of the carboxylic acid, reaction with the amine-containing biomolecule, and subsequent purification of the conjugate.

Caption: General workflow for the bioconjugation of Cy5-PEG6-acid.

Detailed Protocol for Protein Labeling (Aqueous Method)

This protocol describes the labeling of a protein with Cy5-PEG6-acid using the common EDC and NHS (or sulfo-NHS) chemistry in an aqueous environment.

Materials:

-

Protein to be labeled (in an amine-free buffer, e.g., PBS)

-

Cy5-PEG6-acid

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS (for improved water solubility)

-

Activation Buffer: 0.1 M MES, pH 4.5-6.0

-

Conjugation Buffer: Amine-free buffer, e.g., PBS (phosphate-buffered saline), pH 7.2-8.0

-

Quenching Solution: e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine

-

Purification column (e.g., size-exclusion or desalting spin column)

-

Anhydrous DMSO or DMF

Procedure:

-

Preparation of Reagents:

-

Equilibrate all reagents to room temperature before use.

-

Prepare a stock solution of Cy5-PEG6-acid (e.g., 10 mg/mL) in anhydrous DMSO or DMF.

-

Prepare fresh stock solutions of EDC and NHS/sulfo-NHS in the Activation Buffer or water immediately before use.

-

-

Activation of Cy5-PEG6-acid:

-

In a microcentrifuge tube, dissolve the desired amount of Cy5-PEG6-acid in a minimal volume of Activation Buffer.

-

Add a 2-5 fold molar excess of EDC and NHS (or sulfo-NHS) to the Cy5-PEG6-acid solution.

-

Incubate the mixture for 15-30 minutes at room temperature to form the amine-reactive NHS ester.[7]

-

-

Conjugation to the Protein:

-

Ensure the protein solution is in the appropriate Conjugation Buffer (amine-free, pH 7.2-8.0). The reaction of the NHS-ester with primary amines is most efficient at a slightly alkaline pH.[7]

-

Add the activated Cy5-PEG6-acid mixture to the protein solution. The molar ratio of the dye to the protein should be optimized for the specific application, but a starting point of 10-20 fold molar excess of the dye is common.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing.

-

-

Quenching the Reaction:

-

Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.[8]

-

Incubate for 15-30 minutes at room temperature. This step deactivates any unreacted NHS-ester.

-

-

Purification of the Conjugate:

-

Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column, a desalting spin column, or by dialysis.[9] The choice of method will depend on the size of the protein and the required purity.

-

-

Characterization of the Conjugate:

-

Determine the Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule. This can be calculated using the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).[9]

-

The formula for calculating DOL is: DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF)) * ε_dye) where:

-

A_max is the absorbance at the dye's maximum absorbance wavelength (~650 nm).

-

A_280 is the absorbance at 280 nm.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

ε_dye is the molar extinction coefficient of the dye at its A_max.

-

CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.05 for Cy5).

-

-

Signaling Pathways and Experimental Workflows

Cy5-PEG6-acid is not directly involved in signaling pathways but is a tool to visualize and track molecules that are. For example, it can be used to label antibodies for immunofluorescence, which in turn are used to detect proteins within a signaling cascade.

Workflow for Immunofluorescence Staining

The following diagram illustrates a typical workflow for using a Cy5-labeled antibody in an immunofluorescence experiment.

Caption: A standard workflow for immunofluorescence using a Cy5-labeled secondary antibody.

Applications in Drug Development

The unique properties of Cy5-PEG6-acid and its conjugates make them valuable in various stages of drug development:

-

Target Identification and Validation: Labeled ligands or antibodies can be used to visualize and quantify target receptors on or within cells.

-

Pharmacokinetics and Biodistribution: By labeling a therapeutic molecule, its uptake, distribution, metabolism, and excretion (ADME) can be tracked in vivo using imaging techniques. The PEG linker can also be used to improve the pharmacokinetic properties of a drug.[4][]

-

High-Throughput Screening: Fluorescently labeled molecules are essential for many high-throughput screening assays to identify new drug candidates.

-

Delivery Systems: PEGylated fluorescent molecules can be incorporated into drug delivery systems like nanoparticles to monitor their delivery to target tissues.[3]

Conclusion

Cy5-PEG6-acid is a powerful and versatile tool for researchers in life sciences and drug development. Its bright, far-red fluorescence, coupled with the beneficial properties of the PEG linker, enables the robust and reliable labeling of a wide range of biomolecules. The detailed protocols and conceptual framework provided in this guide should serve as a valuable resource for the successful application of Cy5-PEG6-acid in your research endeavors.

References

- 1. Cy5-PEG6-acid | AxisPharm [axispharm.com]

- 2. precisepeg.com [precisepeg.com]

- 3. creativepegworks.com [creativepegworks.com]

- 4. purepeg.com [purepeg.com]

- 5. Cy5-PEG4-acid | BroadPharm [broadpharm.com]

- 6. Purification and assembly of thermostable Cy5 labeled γ-PNAs into a 3D DNA nanocage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. broadpharm.com [broadpharm.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. benchchem.com [benchchem.com]

Cy5-PEG6-acid: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the physicochemical properties and applications of Cy5-PEG6-acid, a versatile fluorescent probe for bioconjugation. This document outlines its molecular characteristics, detailed experimental protocols for its use in labeling biomolecules, and illustrates its application in studying cellular signaling pathways.

Core Molecular Data

Cy5-PEG6-acid is a fluorescent labeling reagent that combines the far-red emitting cyanine (B1664457) dye, Cy5, with a hydrophilic six-unit polyethylene (B3416737) glycol (PEG) spacer terminating in a carboxylic acid group. This combination offers excellent water solubility, reduced steric hindrance, and a reactive handle for covalent attachment to biomolecules.[1]

| Property | Value | Reference |

| Chemical Formula | C47H68ClN3O9 | [2] |

| Molecular Weight | ~854.5 g/mol | [1][2] |

| Excitation Maximum (Ex) | ~646-649 nm | [1] |

| Emission Maximum (Em) | ~662-667 nm |

Experimental Protocols

The terminal carboxylic acid of Cy5-PEG6-acid can be activated to react with primary amines (e.g., on lysine (B10760008) residues of proteins) to form stable amide bonds. A common method involves the use of carbodiimide (B86325) chemistry, such as with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in conjunction with N-hydroxysuccinimide (NHS) to form a more stable amine-reactive NHS ester.

General Protocol for Antibody Conjugation

This protocol details the steps for conjugating Cy5-PEG6-acid to an antibody, a common application in immunoassays and cellular imaging.

Materials:

-

Antibody of interest in an amine-free buffer (e.g., PBS)

-

Cy5-PEG6-acid

-

N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Reaction Buffer: 0.1 M MES, pH 6.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Antibody Preparation:

-

Dissolve the antibody in the reaction buffer at a concentration of 1-5 mg/mL. Buffers containing primary amines like Tris must be avoided.

-

-

Activation of Cy5-PEG6-acid:

-

Dissolve Cy5-PEG6-acid, EDC, and NHS in DMF or DMSO to prepare stock solutions.

-

In a microcentrifuge tube, combine Cy5-PEG6-acid, EDC, and NHS in a molar ratio of 1:1.5:1.5 in the reaction buffer.

-

Incubate for 15-30 minutes at room temperature to form the NHS ester.

-

-

Conjugation Reaction:

-

Add the activated Cy5-PEG6-NHS ester solution to the antibody solution. The molar ratio of dye to antibody should be optimized for the specific application, but a starting point of 10:1 is common.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Quenching:

-

Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by quenching any unreacted NHS ester.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Separate the labeled antibody from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25).

-

Collect the fractions containing the purified, fluorescently labeled antibody.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).

-

Application in Signaling Pathway Analysis: Ligand-Receptor Interaction and Internalization

A primary application of Cy5-labeled biomolecules is the visualization and quantification of ligand-receptor interactions and the subsequent receptor-mediated endocytosis, a critical process in cell signaling. A ligand (e.g., a growth factor or a small molecule) can be labeled with Cy5-PEG6-acid and then introduced to cells expressing the corresponding receptor.

Experimental Workflow for Visualizing Receptor Internalization

This workflow outlines the key steps to track the internalization of a receptor upon binding to a Cy5-labeled ligand using fluorescence microscopy.

References

The Core Principles of Cy5-PEG6-acid Fluorescence: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the fundamental principles governing the fluorescence of Cy5-PEG6-acid, a widely utilized far-red fluorescent probe in biological research and drug development. We will explore its chemical structure, photophysical properties, and the key factors influencing its fluorescent behavior, providing a comprehensive resource for its effective application.

Introduction to Cy5-PEG6-acid

Cy5-PEG6-acid is a fluorescent dye belonging to the cyanine (B1664457) family, characterized by two nitrogen-containing heterocyclic rings linked by a polymethine chain.[] This specific variant incorporates a six-unit polyethylene (B3416737) glycol (PEG) spacer and a terminal carboxylic acid group.[2] The Cy5 core is responsible for its desirable spectral properties in the far-red region of the spectrum, which minimizes autofluorescence from biological samples.[3] The PEG linker enhances water solubility and reduces steric hindrance, facilitating efficient labeling of biomolecules in aqueous environments.[2][4] The terminal carboxylic acid enables covalent attachment to primary amines on biomolecules such as proteins, peptides, and modified nucleic acids, forming stable amide bonds.

The Fluorescence Principle of Cy5

The fluorescence of Cy5 originates from its extensive delocalized π-electron system within the polymethine chain. The process can be broken down into three key stages:

-

Excitation: When a photon of light with the appropriate energy (around 649 nm) is absorbed by the Cy5 molecule, an electron is promoted from the ground state (S₀) to an excited singlet state (S₁).

-

Excited-State Lifetime: The molecule exists in this excited state for a very brief period, typically on the order of nanoseconds. During this time, it can undergo various relaxation processes.

-

Emission (Fluorescence): The electron returns to the ground state, releasing the absorbed energy as a photon of light with a longer wavelength (around 667 nm). This emission of light is what is observed as fluorescence. The difference between the excitation and emission wavelengths is known as the Stokes shift.

Several factors can compete with fluorescence and reduce its efficiency, including non-radiative decay pathways like internal conversion and intersystem crossing. A significant non-radiative decay mechanism for cyanine dyes is cis-trans isomerization around the double bonds in the polymethine chain. This process provides a pathway for the excited molecule to return to the ground state without emitting a photon, thus quenching the fluorescence.

Photophysical Properties of Cy5-PEG6-acid

The utility of Cy5-PEG6-acid as a fluorescent probe is defined by its key photophysical parameters. These properties are crucial for designing and interpreting fluorescence-based experiments.

| Property | Typical Value | Significance |

| Maximum Excitation Wavelength (λex) | ~649 nm | Wavelength at which the dye most efficiently absorbs light. Compatible with common 633 nm and 647 nm laser lines. |

| Maximum Emission Wavelength (λem) | ~667 nm | Wavelength at which the dye emits the most intense fluorescence. |

| Molar Extinction Coefficient (ε) | ~250,000 cm-1M-1 | A measure of how strongly the dye absorbs light at its λex. A high value indicates bright fluorescence. |

| Fluorescence Quantum Yield (Φ) | ~0.2 | The ratio of photons emitted to photons absorbed. This value can be highly sensitive to the local environment. |

| Stokes Shift | ~18 nm | The difference between the excitation and emission maxima. A larger Stokes shift can improve signal-to-noise by reducing spectral overlap. |

Note: These values can be influenced by the solvent, pH, and conjugation to biomolecules.

Factors Influencing Cy5 Fluorescence

The fluorescence intensity of Cy5 is highly sensitive to its local environment. Understanding these factors is critical for obtaining reliable and reproducible experimental data.

-

Solvent Polarity and Viscosity: The fluorescence quantum yield of cyanine dyes can be affected by the polarity and viscosity of the solvent. Increased viscosity can restrict the non-radiative cis-trans isomerization, leading to enhanced fluorescence.

-

Proximity to Other Molecules (Quenching): The fluorescence of Cy5 can be quenched through various mechanisms, including Förster Resonance Energy Transfer (FRET) when in close proximity to a suitable acceptor molecule. Self-quenching can also occur at high concentrations or when multiple Cy5 molecules are labeled in close proximity on a single biomolecule. Furthermore, certain molecules, like the phosphine (B1218219) TCEP, can reversibly quench Cy5 fluorescence by forming a non-fluorescent adduct.

-

Interaction with Biomolecules: The fluorescence of Cy5 can be significantly altered upon conjugation to biomolecules like proteins and nucleic acids. For instance, when labeled on DNA, the fluorescence intensity of Cy5 is highly dependent on the local nucleotide sequence. Interaction with purine (B94841) bases, in particular, can lead to higher fluorescence intensity due to steric hindrance of the isomerization process.

Experimental Protocols

General Protocol for Labeling Proteins with Cy5-PEG6-acid

This protocol describes a general method for labeling proteins with primary amines (e.g., lysine (B10760008) residues) using Cy5-PEG6-acid. Optimization of the dye-to-protein ratio is recommended for each specific protein.

Materials:

-

Cy5-PEG6-acid

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Amine-reactive coupling agents (e.g., EDC and NHS)

-

Quenching reagent (e.g., Tris or hydroxylamine)

-

Size-exclusion chromatography column for purification

-

Anhydrous DMSO

Methodology:

-

Prepare Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.

-

Prepare Dye Stock Solution: Dissolve Cy5-PEG6-acid in anhydrous DMSO to a concentration of 10 mM.

-

Activate Carboxylic Acid: In a separate tube, mix Cy5-PEG6-acid with EDC and NHS in a 1:1.2:1.2 molar ratio in anhydrous DMSO to pre-activate the carboxylic acid group. Incubate for 15-30 minutes at room temperature.

-

Labeling Reaction: Add the activated Cy5-PEG6-NHS ester to the protein solution. The molar ratio of dye to protein should be optimized, but a starting point of 10:1 to 20:1 is common.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Quenching: Add a quenching reagent (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted dye. Incubate for 30 minutes.

-

Purification: Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer.

-

Characterization: Determine the degree of labeling by measuring the absorbance of the protein (typically at 280 nm) and the Cy5 dye (at ~649 nm).

General Protocol for Fluorescence Microscopy of Labeled Cells

This protocol provides a general guideline for imaging cells labeled with a Cy5-conjugated probe.

Materials:

-

Cells cultured on coverslips or in imaging dishes

-

Cy5-labeled probe (e.g., antibody, peptide)

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), if required for intracellular targets

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Mounting medium with an antifade reagent

-

Fluorescence microscope with appropriate filters for Cy5 (Excitation: ~630-650 nm, Emission: ~660-700 nm)

Methodology:

-

Cell Culture: Grow cells to the desired confluency on a suitable imaging substrate.

-

Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde for 10-15 minutes at room temperature.

-

Permeabilization (for intracellular targets): If targeting an intracellular molecule, wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.

-

Blocking: Wash the cells with PBS and then block non-specific binding sites by incubating with blocking buffer for 30-60 minutes at room temperature.

-

Labeling: Dilute the Cy5-labeled probe to the desired concentration in blocking buffer and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

Washing: Wash the cells three times with PBS to remove any unbound probe.

-

Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.

-

Imaging: Image the cells using a fluorescence microscope with appropriate laser lines and emission filters for Cy5.

Conclusion

Cy5-PEG6-acid is a powerful fluorescent probe for a wide range of applications in biological research and drug development. Its far-red spectral properties, coupled with the benefits of the PEG linker, make it an excellent choice for high-sensitivity imaging and detection. A thorough understanding of its fluorescence principles and the factors that can influence its performance is essential for designing robust experiments and accurately interpreting the resulting data. By following well-defined protocols and carefully considering the experimental conditions, researchers can effectively harness the capabilities of Cy5-PEG6-acid to advance their scientific investigations.

References

Methodological & Application

Application Notes and Protocols for Cy5-PEG6-acid Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of proteins is a cornerstone technique in biological research and drug development, enabling the visualization, tracking, and quantification of proteins in a wide range of applications including fluorescence microscopy, flow cytometry, immunoassays, and in vivo imaging.[1] Cy5, a bright, far-red fluorescent dye, is a popular choice due to its high extinction coefficient and emission in a spectral region where background autofluorescence from biological samples is minimal.[2][3]

This document provides a detailed protocol for the covalent labeling of proteins using Cy5-PEG6-acid. The inclusion of a six-unit polyethylene (B3416737) glycol (PEG6) spacer enhances the water solubility of the dye and reduces steric hindrance, which can help preserve the protein's biological activity after labeling.[4] The protocol focuses on the most common method for labeling primary amines (the N-terminus and ε-amino groups of lysine (B10760008) residues) by converting the terminal carboxylic acid of Cy5-PEG6-acid into a highly reactive N-hydroxysuccinimidyl (NHS) ester. This reaction forms a stable, covalent amide bond between the dye and the protein. Adherence to optimal reaction conditions, particularly pH, is critical for achieving high labeling efficiency.

Chemical Properties and Specifications

The key properties of the Cy5 dye are summarized below. These values are essential for calculating the degree of labeling and for configuring imaging instrumentation.

| Property | Value | Reference(s) |

| Excitation Maximum (λmax) | ~649 nm | |

| Emission Maximum (λem) | ~667 nm | |

| Molar Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ at ~650 nm | |

| Molecular Weight (Cy5-PEG6-acid) | ~854.5 g/mol | |

| Molecular Weight (Cy5-PEG6-NHS Ester) | ~951.6 g/mol | |

| Recommended Storage | Store at -20°C, protected from light and moisture |

Experimental Workflow Diagram

The overall process for labeling, purifying, and characterizing a protein with Cy5-PEG6-NHS ester is outlined in the workflow below.

Caption: Workflow for Cy5 protein labeling and purification.

Detailed Experimental Protocol

This protocol details the steps for labeling a protein with Cy5-PEG6 using the amine-reactive NHS ester form. If starting with Cy5-PEG6-acid, it must first be activated to an NHS ester using a carboxyl-to-amine crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS). For simplicity, this protocol assumes the use of pre-activated Cy5-PEG6-NHS ester.

Materials and Reagents

-

Protein of interest (2-10 mg/mL in an amine-free buffer)

-

Cy5-PEG6-NHS ester

-

Reaction Buffer: 0.1 M sodium bicarbonate or 50 mM sodium borate, pH 8.3-8.5. Crucially, do not use buffers containing primary amines like Tris or glycine (B1666218), as they will compete with the protein for reaction with the dye.

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette appropriate for the protein size.

-

Spectrophotometer

Step 1: Protein Preparation

-

Dissolve the protein in the Reaction Buffer to a final concentration of 2-10 mg/mL. Labeling efficiency is highly dependent on protein concentration and can be significantly reduced at concentrations below 2 mg/mL.

-

If the protein is in a buffer containing primary amines (e.g., Tris, glycine), it must be exchanged into the Reaction Buffer. This can be accomplished by dialysis or by using a desalting column.

-

Ensure the final pH of the protein solution is between 8.3 and 8.5 for optimal labeling. This pH is critical because the target primary amino groups must be deprotonated to be reactive.

Step 2: Dye Preparation

-

Immediately before starting the labeling reaction, bring the vial of Cy5-PEG6-NHS ester to room temperature.

-

Prepare a 10 mg/mL or 10 mM stock solution of the dye by dissolving it in anhydrous DMSO or DMF. Vortex briefly to ensure it is fully dissolved.

-

The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions. Use the dye solution promptly after preparation. For short-term storage, aliquot into single-use volumes and store desiccated at -20°C for no more than two weeks.

Step 3: Labeling Reaction

-

Calculate the volume of dye solution needed. The optimal molar ratio of dye to protein must be determined empirically for each protein. A good starting point for optimization is to test ratios between 5:1 and 20:1 (dye:protein). Over-labeling can lead to fluorescence quenching and protein precipitation, while under-labeling results in a weak signal.

-

While gently stirring or vortexing the protein solution, slowly add the calculated volume of the Cy5 dye solution.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

Step 4: Purification of the Labeled Protein

-

It is essential to remove any unreacted, free dye from the protein-dye conjugate to avoid non-specific signals and inaccurate characterization.

-

Load the reaction mixture onto a pre-equilibrated size-exclusion chromatography column (e.g., Sephadex G-25).

-

Elute the protein-dye conjugate according to the column manufacturer's instructions, typically using a buffer like PBS. The labeled protein will elute first as a colored fraction, while the smaller, free dye molecules will be retained longer on the column.

-

Alternatively, purification can be performed by extensive dialysis against an appropriate buffer.

Step 5: Characterization (Calculation of Degree of Labeling)

The Degree of Labeling (DOL), or the average number of dye molecules per protein molecule, can be determined using spectrophotometry.

-

Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the absorbance maximum for Cy5, ~650 nm (A₆₅₀).

-

Calculate the concentration of the protein, correcting for the dye's absorbance at 280 nm. A correction factor (CF) for Cy5 is approximately 0.05.

Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ × CF)] / ε_protein

-

ε_protein: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

-

-

Calculate the concentration of the Cy5 dye.

Dye Concentration (M) = A₆₅₀ / ε_dye

-

ε_dye: Molar extinction coefficient of Cy5 at ~650 nm (250,000 M⁻¹cm⁻¹).

-

-

Calculate the Degree of Labeling (DOL).

DOL = Dye Concentration (M) / Protein Concentration (M)

An optimal DOL for most antibodies is typically between 2 and 10.

Optimization and Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) | Reference(s) |

| Low Labeling Efficiency | Incorrect Buffer pH: pH is below 8.2, leaving primary amines protonated and non-reactive. | Verify the pH of the final protein solution is between 8.3 and 8.5 before adding the dye. | |

| Presence of Amine-Containing Buffers: Buffers like Tris or glycine are competing with the protein for the dye. | Dialyze or use a desalting column to exchange the protein into an amine-free buffer (e.g., bicarbonate or phosphate). | ||

| Inactive Dye: The Cy5-NHS ester has hydrolyzed due to moisture. | Use high-quality, anhydrous DMSO or DMF. Store the dye desiccated at -20°C and use the stock solution immediately after preparation. | ||

| Low Protein Concentration: The reaction is less efficient at protein concentrations below 2 mg/mL. | Concentrate the protein solution to at least 2 mg/mL, with 10 mg/mL being optimal for many protocols. | ||

| Precipitation of Protein | Over-labeling: A high DOL can reduce protein solubility or cause aggregation. | Decrease the dye-to-protein molar ratio in the labeling reaction. Reduce the reaction time. | |

| Change in Isoelectric Point: Labeling replaces basic amine groups with neutral amide groups, altering the protein's pI. | Ensure the purification and storage buffer pH is not close to the new isoelectric point of the conjugate. | ||

| High Background Signal | Incomplete Removal of Free Dye: Unconjugated dye remains in the final product. | Ensure thorough purification of the labeled protein. If necessary, repeat the size-exclusion chromatography step or perform dialysis. |

References

Application Notes and Protocols: Conjugation of Cy5-PEG6-acid to an Antibody

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled antibodies are indispensable tools in a myriad of research and clinical applications, including flow cytometry, immunofluorescence microscopy, and in vivo imaging.[][2][3] This document provides a detailed protocol for the covalent conjugation of a cyanine (B1664457) 5 (Cy5) fluorophore, functionalized with a six-unit polyethylene (B3416737) glycol (PEG) spacer and a terminal carboxylic acid (Cy5-PEG6-acid), to an antibody. The inclusion of a hydrophilic PEG spacer can help to improve the solubility and reduce non-specific binding of the labeled antibody.

The conjugation chemistry described herein is a robust and widely used method that targets primary amines (the ε-amino group of lysine (B10760008) residues and the N-terminus) on the antibody.[][5] The carboxylic acid group of Cy5-PEG6-acid is first activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) to form a semi-stable NHS ester.[6][7][8] This activated ester then readily reacts with the primary amines on the antibody in a second step to form a stable amide bond.[][6]

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

| Reagent/Material | Specifications | Supplier | Purpose |

| Antibody of interest | Purified, in an amine-free buffer (e.g., PBS) | N/A | Protein to be labeled |

| Cy5-PEG6-acid | N/A | Various | Fluorophore with carboxylic acid for conjugation |

| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl) | Molecular Grade | Various | Activates carboxylic acid groups |

| NHS (N-hydroxysuccinimide) or Sulfo-NHS | Molecular Grade | Various | Stabilizes the EDC-activated intermediate |

| Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Molecular Grade | Various | Solvent for dissolving Cy5-PEG6-acid and coupling reagents |

| Activation Buffer | 0.1 M MES, pH 4.7-6.0 | N/A | Buffer for the activation of Cy5-PEG6-acid |

| Conjugation Buffer | 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4 | N/A | Buffer for the antibody and conjugation reaction |

| Quenching Buffer | 1 M Tris-HCl, pH 8.0 | N/A | To stop the conjugation reaction |

| Desalting Columns | e.g., Sephadex G-25 | Various | For purification of the antibody-dye conjugate |

| UV-Vis Spectrophotometer | N/A | N/A | For characterization of the conjugate |

Experimental Protocols

Part 1: Preparation of Reagents and Antibody

-

Antibody Preparation :

-

The antibody should be purified and at a concentration of 2-10 mg/mL for optimal labeling.[9]

-

Crucially, the antibody must be in an amine-free buffer, such as Phosphate-Buffered Saline (PBS). Buffers containing Tris or glycine (B1666218) will interfere with the conjugation reaction and must be removed by dialysis against PBS.[9]

-

Remove any protein stabilizers like bovine serum albumin (BSA) or gelatin, as they will also be labeled.[9]

-

-

Preparation of Stock Solutions :

-

Cy5-PEG6-acid : Prepare a 10 mg/mL stock solution in anhydrous DMF or DMSO.

-

EDC : Prepare a 10 mg/mL stock solution in Activation Buffer (0.1 M MES, pH 4.7-6.0). Prepare this solution immediately before use as EDC is moisture-sensitive.

-

NHS/Sulfo-NHS : Prepare a 10 mg/mL stock solution in Activation Buffer. Prepare this solution immediately before use.

-

Part 2: Two-Step Conjugation of Cy5-PEG6-acid to the Antibody

This protocol is designed for a starting amount of 1 mg of antibody. The molar excess of the dye can be adjusted to achieve the desired degree of labeling. A 10-20 fold molar excess of dye over antibody is a common starting point.

Step 1: Activation of Cy5-PEG6-acid

-

In a microcentrifuge tube, combine the following:

-

A volume of the Cy5-PEG6-acid stock solution corresponding to a 10-20 fold molar excess over the antibody.

-

A volume of the EDC stock solution to achieve a 1.5-fold molar excess over the Cy5-PEG6-acid.

-

A volume of the NHS/Sulfo-NHS stock solution to achieve a 1.5-fold molar excess over the Cy5-PEG6-acid.

-

-

Incubate the reaction mixture at room temperature for 15-30 minutes. This step generates the Cy5-PEG6-NHS ester.[7][8]

Step 2: Conjugation to the Antibody

-

Immediately add the activated Cy5-PEG6-NHS ester mixture from Step 1 to the prepared antibody solution.

-

Ensure the final pH of the reaction mixture is between 7.2 and 8.5 for efficient conjugation to the primary amines of the antibody.[]

-

Incubate the reaction for 1-2 hours at room temperature with gentle stirring or rocking. The reaction can also be performed overnight at 4°C.[]

Step 3: Quenching the Reaction

-

Add the Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 10-50 mM.

-

Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.

Part 3: Purification of the Antibody-Dye Conjugate

It is essential to remove unconjugated dye and reaction byproducts. Size-exclusion chromatography is a common and effective method.

-

Equilibrate a desalting column (e.g., Sephadex G-25) with 1X PBS, pH 7.2-7.4, according to the manufacturer's instructions.

-

Apply the quenched reaction mixture to the top of the column.

-

Elute the conjugate with 1X PBS. The labeled antibody will elute in the void volume, appearing as a colored band, while the smaller, unconjugated dye molecules will be retained by the resin and elute later.

-

Collect the fractions containing the colored antibody-dye conjugate.

Part 4: Characterization of the Conjugate

The degree of labeling (DOL), which is the average number of dye molecules conjugated to each antibody, should be determined.[9]

-

Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum for Cy5 (approximately 650 nm, A650) using a UV-Vis spectrophotometer.

-

Calculate the concentration of the antibody and the dye using the Beer-Lambert law and the following equations:

-

Antibody Concentration (M) = [A280 - (A650 × CF)] / ε_antibody

-

Where:

-

A280 is the absorbance at 280 nm.

-

A650 is the absorbance at the maximum wavelength for Cy5.

-

CF is the correction factor for the dye's absorbance at 280 nm (for Cy5, this is typically around 0.05).

-

ε_antibody is the molar extinction coefficient of the antibody at 280 nm (for a typical IgG, this is ~210,000 M⁻¹cm⁻¹).

-

-

-

Dye Concentration (M) = A650 / ε_dye

-

Where:

-

A650 is the absorbance at the maximum wavelength for Cy5.

-

ε_dye is the molar extinction coefficient of Cy5 at its absorbance maximum (~250,000 M⁻¹cm⁻¹).

-

-

-

-

Degree of Labeling (DOL) = Dye Concentration (M) / Antibody Concentration (M)

An optimal DOL for most antibodies is typically between 2 and 10.[9] Higher DOLs can sometimes lead to reduced antibody activity or fluorescence quenching.[10]

Summary of Quantitative Data

| Parameter | Recommended Value | Notes |

| Antibody Concentration | 2-10 mg/mL | Lower concentrations can reduce labeling efficiency.[9] |

| Molar Ratio of Dye:Antibody | 10:1 to 20:1 | This can be adjusted to achieve the desired DOL. |

| Molar Ratio of EDC:Dye | 1.5:1 | |

| Molar Ratio of NHS:Dye | 1.5:1 | |

| Activation Reaction pH | 4.7-6.0 | Optimal for EDC/NHS chemistry. |

| Conjugation Reaction pH | 7.2-8.5 | Favors reaction with deprotonated primary amines.[] |

| Optimal Degree of Labeling (DOL) | 2-10 | Application-dependent.[9] |

Visualizations

Caption: Experimental workflow for conjugating Cy5-PEG6-acid to an antibody.

Caption: Chemical reaction pathway for EDC/NHS-mediated antibody conjugation.

Applications of Cy5-Labeled Antibodies

Antibodies conjugated with Cy5, a far-red fluorescent dye, are well-suited for a variety of applications due to the dye's spectral properties, which help to minimize autofluorescence from biological samples.[11] Common applications include:

-

Flow Cytometry : For the identification and sorting of specific cell populations.[11]

-

Immunofluorescence (IF) and Immunohistochemistry (IHC) : For the visualization of target antigens in cells and tissues.[][3]

-

In Vivo Imaging : The near-infrared emission of Cy5 allows for deeper tissue penetration, making it suitable for preclinical imaging studies.[12]

-

Western Blotting : As a detection reagent.[3]

Conclusion

The protocol detailed above provides a reliable method for the conjugation of Cy5-PEG6-acid to antibodies. By following these steps for reagent preparation, conjugation, purification, and characterization, researchers can generate high-quality fluorescently labeled antibodies for their specific applications. The success of the conjugation is dependent on the quality of the starting antibody and reagents, as well as careful control of the reaction conditions, particularly pH. The resulting conjugates are powerful tools for a wide range of biological research and drug development activities.

References

- 2. In Vitro Characterization and Stability Profiles of Antibody–Fluorophore Conjugates Derived from Interchain Cysteine Cross-Linking or Lysine Bioconjugation [mdpi.com]

- 3. Cy®5.5 Antibody Conjugates | Cell Signaling Technology [cellsignal.com]

- 5. Antibody Conjugation Techniques | FluoroFinder [fluorofinder.com]

- 6. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. info.gbiosciences.com [info.gbiosciences.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]

- 10. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cy5 NHS Ester | AAT Bioquest [aatbio.com]

- 12. lifetein.com [lifetein.com]

Cy5-PEG6-acid: Application Notes and Protocols for Advanced Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Cy5-PEG6-acid, a versatile far-red fluorescent probe, in fluorescence microscopy. These guidelines are intended to assist researchers in successfully employing this fluorophore for labeling and imaging of biomolecules, enhancing research in cellular biology, diagnostics, and drug development.

Introduction to Cy5-PEG6-acid

Cy5-PEG6-acid is a fluorescent dye featuring a Cyanine 5 (Cy5) core, a six-unit polyethylene (B3416737) glycol (PEG6) spacer, and a terminal carboxylic acid group.[1] The Cy5 fluorophore exhibits strong absorption and emission in the far-red region of the electromagnetic spectrum, which is advantageous for biological imaging as it minimizes autofluorescence from cellular components, leading to a higher signal-to-noise ratio.[2][3] The hydrophilic PEG6 spacer enhances water solubility and reduces steric hindrance, which can improve the efficiency and stability of biomolecule labeling in aqueous environments.[1] The terminal carboxylic acid provides a reactive handle for covalent conjugation to primary amines on biomolecules such as proteins, antibodies, and amine-modified oligonucleotides through the formation of a stable amide bond.[1]

Key Properties and Characteristics

The photophysical and chemical properties of Cy5-PEG6-acid make it a valuable tool for a variety of fluorescence-based applications.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~649 nm | |

| Emission Maximum (λem) | ~667 nm | |

| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | |

| Quantum Yield (Φ) | 0.20 - 0.32 (in aqueous buffer) | |

| Molecular Weight | ~854.5 g/mol | |

| Reactive Group | Carboxylic Acid (-COOH) | |

| Reactivity | Primary amines (-NH₂) after activation | |

| Solubility | Good in aqueous buffers and polar organic solvents (e.g., DMSO, DMF) |

Applications in Fluorescence Microscopy

The favorable spectral properties of Cy5-PEG6-acid enable its use in a wide range of advanced fluorescence microscopy techniques.

-

Immunofluorescence (IF) Microscopy: When conjugated to primary or secondary antibodies, Cy5-PEG6-acid allows for the specific detection and visualization of target proteins and cellular structures with high sensitivity and low background interference.

-

High-Resolution Imaging: The bright and photostable fluorescence of Cy5 is well-suited for super-resolution microscopy techniques like Stochastic Optical Reconstruction Microscopy (STORM), enabling imaging beyond the diffraction limit of light.

-

Flow Cytometry: Cy5-labeled antibodies or ligands can be used for the identification, quantification, and sorting of specific cell populations based on the expression of cell surface or intracellular markers.

-

In Vivo Imaging: The far-red emission of Cy5 allows for deeper tissue penetration, making it a suitable probe for non-invasive imaging in small animal models. The PEG spacer can also help to prolong circulation time.

Experimental Protocols

Labeling of Biomolecules with Cy5-PEG6-acid via EDC/NHS Chemistry